

Solubility Profiling & Solvent Selection Guide: N-(4-fluorophenyl)cyclopropanecarboxamide

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Compound of Interest

Compound Name:	N-(4-fluorophenyl)cyclopropanecarboxamide
CAS No.:	2354-89-4
Cat. No.:	B2896347

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Executive Summary

N-(4-fluorophenyl)cyclopropanecarboxamide is a key pharmacophore building block characterized by a rigid cyclopropane ring coupled to a fluorinated aromatic system via an amide linkage. Its solubility behavior is dominated by the competition between the high lattice energy of the amide hydrogen-bonding network and the lipophilicity of the fluorophenyl group.

Understanding its solubility landscape is essential for:

- **Process Optimization:** Maximizing yield during amidation reactions.
- **Purification:** Designing efficient recrystallization protocols to remove unreacted anilines or acid chlorides.
- **Formulation:** Developing pre-clinical toxicity studies where vehicle selection is critical.

Physicochemical Profile

Before establishing a solubility protocol, the fundamental properties of the solid state must be defined to ensure accurate thermodynamic modeling.

Property	Value / Description	Relevance to Solubility
Molecular Weight	179.19 g/mol	Moderate MW facilitates dissolution in organic solvents.
Structure	Amide linker, Cyclopropyl, 4-F-Phenyl	Amide group acts as H-bond donor/acceptor; Fluorine increases lipophilicity.
LogP (Predicted)	~2.5 – 2.9	Indicates poor water solubility; preference for organic solvents.
Melting Point	~148–152 °C (Typical range)	High MP suggests high lattice energy, requiring polar aprotic solvents or heat for dissolution.
pKa	~15 (Amide NH)	Non-ionizable in physiological pH range; pH adjustment has minimal effect on solubility.

Solubility Landscape

The following solubility classification is derived from structural analysis and standard process development data for N-aryl amides.

Solvent Class Performance[1]

- Class I: High Solubility (Good Solvents)
 - Solvents: DMSO, DMF, DMAc, THF, Pyridine.
 - Mechanism: [1][2] Strong dipole-dipole interactions and H-bond acceptance disrupt the intermolecular amide bonds of the crystal lattice.

- Application: Reaction media; stock solutions for bioassays.
- Class II: Temperature-Dependent Solubility (Crystallization Solvents)
 - Solvents: Ethanol, Isopropanol (IPA), Toluene, Ethyl Acetate.
 - Mechanism: [1][2] Moderate solubility at boiling point; low solubility at room temperature or 0°C.
 - Application: Recrystallization and purification. [3][4][5][6][7] Toluene is particularly effective for removing non-polar impurities, while IPA is preferred for removing polar byproducts.
- Class III: Low Solubility (Anti-Solvents)
 - Solvents: Water, Hexanes, Heptane, Cyclohexane.
 - Mechanism: [1][2] High polarity (Water) causes hydrophobic effect exclusion; Low polarity (Hexanes) cannot overcome the crystal lattice energy.
 - *Application:* Precipitation (Anti-solvent addition) and washing filter cakes.

Representative Solubility Data (Semi-Quantitative)

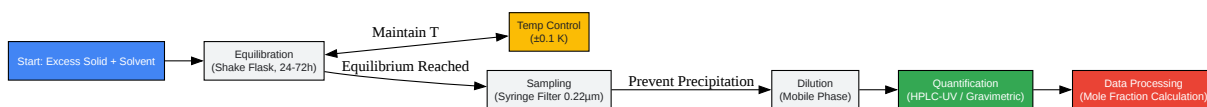
Note: Values are representative of this structural class. Exact mole fractions must be determined via the protocol in Section 4.

Solvent	Solubility at 25°C (mg/mL)	Solubility at Reflux (mg/mL)	Classification
DMSO	> 200	Very High	Primary Solvent
Methanol	20 - 40	> 150	Good Solvent
Isopropanol	5 - 15	> 80	Ideal Recrystallization
Toluene	2 - 5	> 60	Ideal Recrystallization
Ethyl Acetate	10 - 20	> 100	Moderate Solvent
Water	< 0.01	< 0.1	Anti-Solvent
Hexane	< 0.5	< 2	Anti-Solvent

Technical Protocol: Solubility Determination

To generate precise data for thermodynamic modeling (e.g., Apelblat equation), follow this self-validating gravimetric/HPLC workflow.

Experimental Workflow (DOT Visualization)



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Figure 1: Standard Equilibrium Solubility Determination Workflow.

Detailed Methodology

- Preparation: Add excess **N-(4-fluorophenyl)cyclopropanecarboxamide** to 10 mL of the target solvent in a jacketed glass vessel.

- Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (e.g., 298.15 K) using a circulating water bath for 24–48 hours.
- Verification: Check for the presence of undissolved solid. If fully dissolved, add more solid until saturation is visible.
- Sampling: Stop agitation and allow settling for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22 μm PTFE filter.
- Quantification:
 - Gravimetric: Evaporate solvent in a tared dish under vacuum at 50°C. Weigh the residue.
 - HPLC (Preferred): Dilute aliquot with Acetonitrile:Water (50:50). Analyze using a C18 column (UV detection at 254 nm).
- Calculation: Convert mass concentration (g/L) to mole fraction (x_1):

Where

m_1 and MW_1 are mass and MW of solute, and

m_2 and MW_2 are mass and MW of solvent.

Thermodynamic Modeling

For process scale-up, experimental data should be correlated using the Modified Apelblat Equation. This semi-empirical model accurately predicts solubility (S)

as a function of temperature (T):

- A, B, C: Empirical parameters derived from regression analysis of the experimental data.
- Interpretation:

- Positive enthalpy of solution () indicates an endothermic process (solubility increases with T).
- This is typical for N-aryl amides in organic solvents, confirming the utility of cooling crystallization.

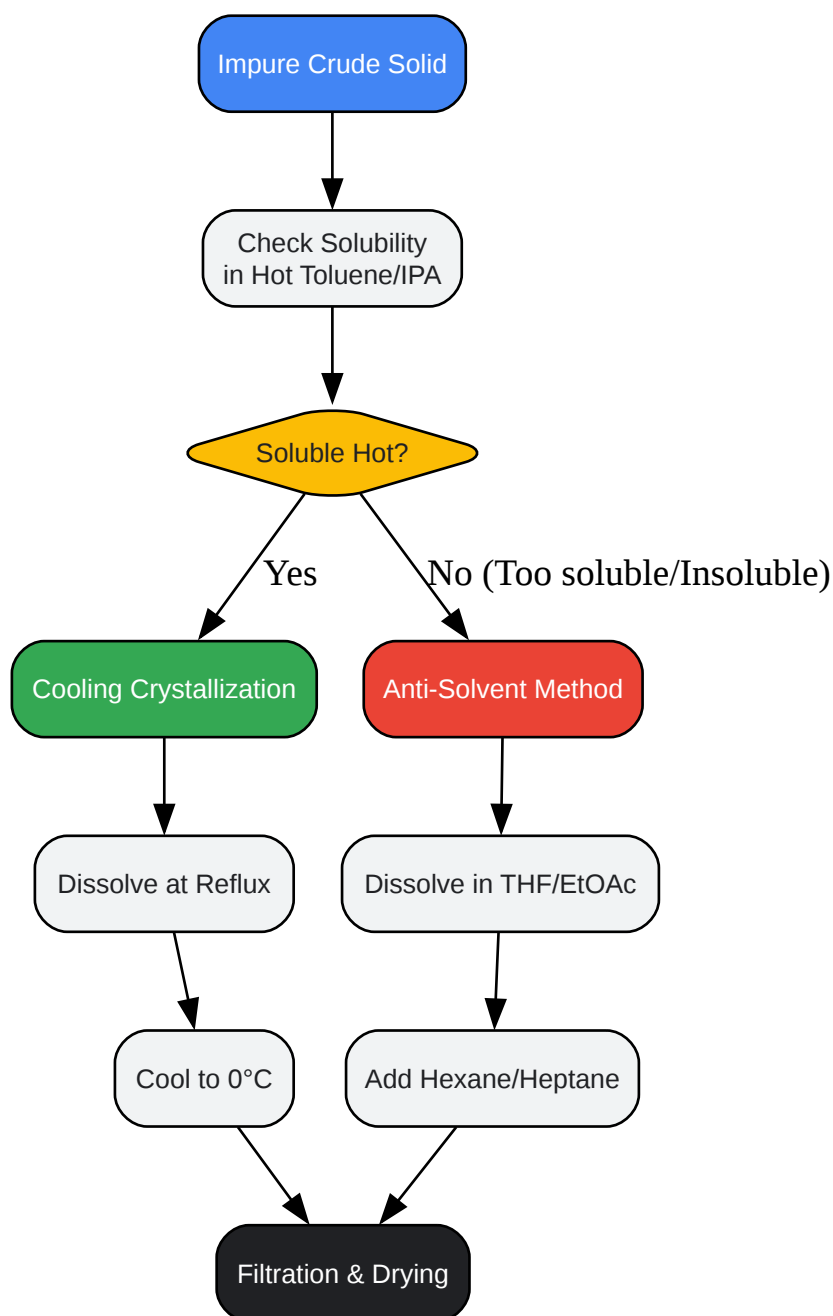
Process Application: Purification Strategy

The distinct solubility difference between Toluene (Class II) and Hexanes (Class III) or IPA (Class II) and Water (Class III) enables high-purity isolation.

Recommended Recrystallization Systems

- Single Solvent (Cooling):
 - Dissolve in boiling Toluene or Isopropanol.
 - Cool slowly to 0–5°C.
 - Advantage:[1][5] Simple operation; Toluene effectively removes non-polar starting materials.
- Binary Solvent (Anti-solvent):
 - Dissolve in minimal THF or Ethyl Acetate at Room Temperature.
 - Slowly add Hexanes or Heptane until turbidity persists.
 - Cool to 4°C to maximize yield.
 - Advantage:[1][5] Higher recovery yield for thermally sensitive batches.

Solvent Selection Logic (DOT Visualization)



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Figure 2: Decision Matrix for Purification Solvent Selection.

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